

Synthesis and Properties of 2-Chloro-3-cyanopyridine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2-chloro-3-cyano-pyridine 1-oxide

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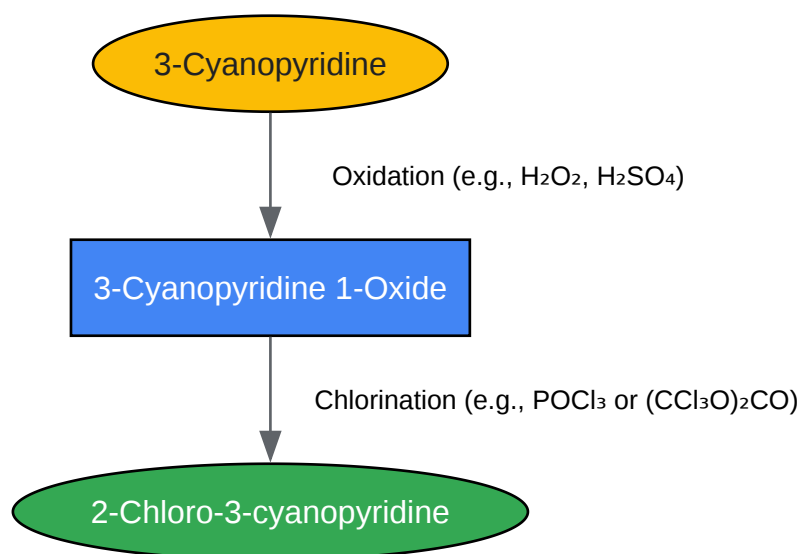
Disclaimer: Information regarding the direct synthesis and properties of 2-chloro-3-cyanopyridine 1-oxide is exceptionally scarce in publicly available scientific literature. This guide will instead provide a comprehensive overview of the synthesis and properties of its immediate and crucial precursor, 3-cyanopyridine 1-oxide, and its subsequent conversion to the well-documented and industrially significant compound, 2-chloro-3-cyanopyridine. This information is of critical relevance to researchers in organic synthesis and drug development.

Introduction

2-Chloro-3-cyanopyridine is a vital intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. Its production typically proceeds through a two-step process commencing with the N-oxidation of 3-cyanopyridine to yield 3-cyanopyridine 1-oxide, followed by a chlorination reaction. This document details the experimental protocols for these transformations and summarizes the physicochemical properties of the key compounds involved.

Synthesis Pathway

The synthesis of 2-chloro-3-cyanopyridine is a well-established process involving the N-oxidation of 3-cyanopyridine, followed by chlorination of the resulting N-oxide.



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Caption: Synthesis workflow for 2-chloro-3-cyanopyridine.

Experimental Protocols

Synthesis of 3-Cyanopyridine 1-Oxide

The oxidation of 3-cyanopyridine to its N-oxide is a foundational step. Various methods have been reported, with the use of hydrogen peroxide in the presence of an acid being a common approach.

Protocol 1: Oxidation with Hydrogen Peroxide and Sulfuric Acid^[1]

- Materials:
 - 3-Cyanopyridine
 - Concentrated Sulfuric Acid
 - 30% Hydrogen Peroxide
- Procedure:
 - In a four-necked flask, add 3-cyanopyridine (e.g., 500 g, 4.80 mol) and concentrated sulfuric acid (e.g., 1600 g).

- Heat the mixture to 90°C to achieve reflux.
- Slowly add 30% hydrogen peroxide (e.g., 400 mL) to the refluxing reaction mixture.
- Maintain the reflux for 2 hours after the addition of hydrogen peroxide is complete, monitoring for the full conversion of the starting material.
- Cool the reaction mixture to room temperature.
- Filter the resulting solid product.
- Dry the solid at 50°C to obtain 3-cyanopyridine 1-oxide.

Synthesis of 2-Chloro-3-cyanopyridine from 3-Cyanopyridine 1-Oxide

The chlorination of 3-cyanopyridine 1-oxide is the final step to obtain 2-chloro-3-cyanopyridine. Two common chlorinating agents for this transformation are phosphorus oxychloride and bis(trichloromethyl)carbonate.

Protocol 2A: Chlorination with Phosphorus Oxychloride[1][2]

- Materials:
 - 3-Cyanopyridine 1-Oxide
 - Phosphorus Oxychloride (POCl_3)
 - Organic Base (e.g., cyclohexylamine, pyridine)
- Procedure:
 - In a four-necked flask, dissolve 3-cyanopyridine 1-oxide (e.g., 500 g, 4.16 mol) in phosphorus oxychloride (e.g., 2000 g, 13.04 mol).
 - At a controlled temperature of 0-5°C, slowly add an organic base to adjust the pH of the system to 9.5-10.5.

- After the addition of the base, heat the reaction mixture.
- Upon completion of the reaction, the desired 2-chloro-3-cyanopyridine is obtained after appropriate workup and purification.

Protocol 2B: Chlorination with Bis(trichloromethyl)carbonate^[3]

- Materials:
 - 3-Cyanopyridine 1-Oxide
 - Bis(trichloromethyl)carbonate
 - Organic Solvent (e.g., dichloroethane, petroleum ether)
 - Organic Base (e.g., triethylamine, tri-n-propylamine)
- Procedure:
 - Dissolve 3-cyanopyridine 1-oxide and bis(trichloromethyl)carbonate in an organic solvent.
 - At a temperature between -5°C and 40°C, add an organic base dropwise.
 - After the addition is complete, raise the temperature to 30-75°C and allow the reaction to proceed for 2-8 hours.
 - The final product, 2-chloro-3-cyanopyridine, is obtained after separation and purification of the reaction solution.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of 3-cyanopyridine 1-oxide and 2-chloro-3-cyanopyridine.

Table 1: Properties of 3-Cyanopyridine 1-Oxide

Property	Value	Reference
CAS Number	14906-64-0	-
Molecular Formula	C ₆ H ₄ N ₂ O	-
Molecular Weight	120.11 g/mol	-
Appearance	Solid	[1]
Yield (from Protocol 1)	95%	[1]

Table 2: Properties of 2-Chloro-3-cyanopyridine

Property	Value	Reference
CAS Number	6602-54-6	
Molecular Formula	C ₆ H ₃ ClN ₂	
Molecular Weight	138.55 g/mol	
Appearance	White to off-white crystalline powder	[4]
Melting Point	104-109 °C	[4]
Purity (Typical)	>99%	[5]
Solubility	Insoluble in water, soluble in polar organic solvents	[6]

Spectral Data

While detailed spectra are best consulted from spectral databases, the following provides an overview of the expected spectral characteristics for 2-chloro-3-cyanopyridine.

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring.

- ^{13}C NMR: The carbon NMR spectrum will display signals for the six carbon atoms in the molecule, including the carbon of the cyano group.
- IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the $\text{C}\equiv\text{N}$ (cyano) stretching vibration and vibrations associated with the chlorinated pyridine ring.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Research and Development

2-Chloro-3-cyanopyridine is a versatile building block in medicinal chemistry and agrochemical synthesis. It serves as a key intermediate in the production of:

- Nevirapine: An anti-HIV drug.[\[6\]](#)
- Mirtazapine: An antidepressant medication.
- Niflumic Acid: A non-steroidal anti-inflammatory drug (NSAID).[\[6\]](#)
- Herbicides and Pesticides: Including nicosulfuron and diflufenican.

The reactivity of the chlorine atom allows for nucleophilic substitution, while the cyano group can undergo various transformations, making it a valuable synthon for creating diverse molecular architectures.[\[6\]](#)

Safety Information

2-Chloro-3-cyanopyridine should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

While direct information on 2-chloro-3-cyanopyridine 1-oxide is limited, the synthetic pathway to the closely related and commercially important 2-chloro-3-cyanopyridine is well-established and proceeds through the stable intermediate, 3-cyanopyridine 1-oxide. The protocols and data

presented in this guide provide a solid foundation for researchers and professionals working with these valuable pyridine derivatives.

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